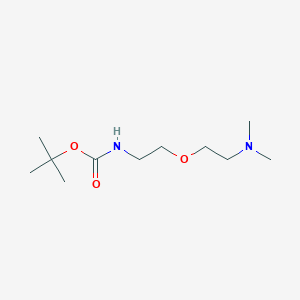
t-Butyl 2-(2-(dimethylamino)ethoxy)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C11H24N2O3. It is a carbamate derivative, which is often used in organic synthesis and various research applications. This compound is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(dimethylamino)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reversible inhibitor of certain enzymes by forming a stable complex with the active site. This interaction can modulate the activity of the enzyme and affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(dimethylamino)ethyl)carbamate
- tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications. The presence of the dimethylamino group enhances its solubility and interaction with biological molecules, making it a versatile tool in scientific studies.
Propiedades
Fórmula molecular |
C11H24N2O3 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-(dimethylamino)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)12-6-8-15-9-7-13(4)5/h6-9H2,1-5H3,(H,12,14) |
Clave InChI |
ACMBLNOADCQHMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















